Welcome to the BenchChem Online Store!
molecular formula C10H12ClNO3 B8308855 (4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester

(4-Chloro-3-hydroxymethylbenzyl)carbamic acid methyl ester

Cat. No. B8308855
M. Wt: 229.66 g/mol
InChI Key: WQILFZIQZQSPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07968720B2

Procedure details

A mixture of [3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-carbamic acid methyl ester (5.39 g, 15.7 mmol) in MeOH (160 mL) and aq. 1M NaOH (80 mL) was heated to 80° C. for 1.5 h. The mixture was allowed to cool to rt, and was partially evaporated under reduced pressure. The aq. residue was extracted with EtOAc (3×). The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (3.53 g, 98%) that was used further without purification. LC-MS: tR=0.72 min; ES+: 230.25.
Name
[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-carbamic acid methyl ester
Quantity
5.39 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:22])[NH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([C:13](C)(C)[O:14][SiH2]C(C)(C)C)[CH:7]=1.[OH-].[Na+]>CO>[CH3:1][O:2][C:3](=[O:22])[NH:4][CH2:5][C:6]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]([CH2:13][OH:14])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
[3-(tert-butyl-dimethyl-silanyloxymethyl)-4-chloro-benzyl]-carbamic acid methyl ester
Quantity
5.39 g
Type
reactant
Smiles
COC(NCC1=CC(=C(C=C1)Cl)C(O[SiH2]C(C)(C)C)(C)C)=O
Name
Quantity
80 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
CUSTOM
Type
CUSTOM
Details
was partially evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aq. residue was extracted with EtOAc (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
Drying the residue under high vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(NCC1=CC(=C(C=C1)Cl)CO)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.53 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.